Benzyl 4-amino-3,3-difluoropiperidine-1-carboxylate
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Overview
Description
Benzyl 4-amino-3,3-difluoropiperidine-1-carboxylate is a chemical compound with the molecular formula C13H16F2N2O2 and a molecular weight of 270.28 g/mol . This compound is characterized by the presence of a piperidine ring substituted with amino and difluoromethyl groups, and a benzyl ester moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-amino-3,3-difluoropiperidine-1-carboxylate typically involves the reaction of 4-amino-3,3-difluoropiperidine with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-amino-3,3-difluoropiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Benzyl 4-amino-3,3-difluoropiperidine-1-carboxylate is used in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 4-amino-3,3-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like 4-amino-3,3-difluoropiperidine and 4-amino-3,3-difluoropiperidine-1-carboxylic acid.
Indole Derivatives: Compounds containing the indole nucleus, which exhibit similar biological activities.
Uniqueness
Benzyl 4-amino-3,3-difluoropiperidine-1-carboxylate is unique due to the presence of both amino and difluoromethyl groups on the piperidine ring, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
Benzyl 4-amino-3,3-difluoropiperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders and cancer. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Piperidine Ring : A six-membered saturated ring containing one nitrogen atom.
- Amino Group : Positioned at the 4th carbon of the piperidine, contributing to its basicity and potential interactions with biological targets.
- Difluoromethyl Substituent : Located at the 3rd carbon, which may enhance lipophilicity and influence binding affinity.
- Benzyl Group : Attached to the amino group, potentially affecting the compound's pharmacokinetics.
The compound's biological activity has been linked to its interaction with various receptors and enzymes. Notably, it has been studied for its effects on the dopamine D4 receptor (D4R), which is implicated in several neuropsychiatric conditions.
Structure-Activity Relationships (SAR)
Research has demonstrated that modifications to the piperidine structure can significantly influence the compound's potency and selectivity. For example, studies on related piperidine derivatives have shown that substituents at specific positions can enhance binding affinity to D4R while reducing off-target effects.
Compound | Binding Affinity (K_i) | Selectivity | Comments |
---|---|---|---|
This compound | 96 nM | >30-fold vs. other dopamine receptors | Potent D4R antagonist |
Related Compound A | 150 nM | Moderate | Less selective than primary compound |
Related Compound B | 250 nM | Low | Significant off-target activity |
In Vitro Studies
In vitro assays have indicated that this compound exhibits significant inhibitory effects on D4R activity. The compound has been shown to modulate neurotransmitter release in neuronal cultures, suggesting potential applications in treating conditions like Parkinson's disease.
In Vivo Studies
Animal studies have demonstrated that this compound can influence behavior associated with dopaminergic signaling. For instance, administration of this compound resulted in reduced dyskinesias in models of Parkinson's disease, highlighting its therapeutic potential.
Case Studies
- Dopamine Receptor Modulation : A study investigated the effects of this compound on L-DOPA-induced dyskinesias in rodent models. Results indicated a significant reduction in abnormal movements, supporting its role as a D4R antagonist.
- Cancer Cell Lines : In another study focusing on cancer biology, derivatives of this compound were tested against various human cancer cell lines. The results showed promising cytotoxic effects, suggesting that modifications to the piperidine structure could yield effective anticancer agents.
Properties
IUPAC Name |
benzyl 4-amino-3,3-difluoropiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O2/c14-13(15)9-17(7-6-11(13)16)12(18)19-8-10-4-2-1-3-5-10/h1-5,11H,6-9,16H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MATYFHSYNPENMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1N)(F)F)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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